molecular formula C17H13ClN2O3 B2642735 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-89-7

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2642735
CAS No.: 898354-89-7
M. Wt: 328.75
InChI Key: DBXKWELTNQXUPI-UHFFFAOYSA-N
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Description

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

The synthesis of 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable precursor reacts with a chlorinating agent under controlled conditions.

    Acetamido Group Addition: The acetamido group is added via an acylation reaction, where the benzofuran derivative reacts with an acylating agent in the presence of a catalyst.

Chemical Reactions Analysis

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Scientific Research Applications

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: The compound exhibits significant biological activities, including anti-tumor and antibacterial properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic uses, particularly in the treatment of cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways: It interferes with key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide: This compound is similar in structure but contains a thioacetamido group instead of an acetamido group.

    Benzofuran Glycinamide-Based Chemosensors: These compounds are used for detecting specific ions and have different functional groups attached to the benzofuran ring.

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXKWELTNQXUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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